molecular formula C13H13NO4 B8663313 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid

2-(3-acetyl-6-methoxyindol-1-yl)acetic acid

Cat. No.: B8663313
M. Wt: 247.25 g/mol
InChI Key: VPPPQSMDMPPOJY-UHFFFAOYSA-N
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Description

2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 3-position, a methoxy group at the 6-position, and an acetic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation: The acetyl group can be introduced at the 3-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a reaction with bromoacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Formation of (3-Acetyl-6-hydroxy-indol-1-yl)-acetic acid.

    Reduction: Formation of (3-Hydroxy-6-methoxy-indol-1-yl)-acetic acid.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-acetyl-6-methoxyindol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    6-Methoxyindole: A compound with similar structural features but lacking the acetyl and acetic acid moieties.

    3-Acetylindole: A compound with an acetyl group at the 3-position but lacking the methoxy and acetic acid moieties.

Uniqueness: 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(3-acetyl-6-methoxyindol-1-yl)acetic acid

InChI

InChI=1S/C13H13NO4/c1-8(15)11-6-14(7-13(16)17)12-5-9(18-2)3-4-10(11)12/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

VPPPQSMDMPPOJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

was prepared from 1-(6-methoxy-1H-indol-3-yl)-ethanone [99532-52-2] in a similar manner as described in step B and C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. Brown solid. MS: 248 [M+H]+, 517 [2M+Na]+; tR (HPLC conditions k): 2.30 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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